![molecular formula C20H19FN4O2 B3806910 4-(4-fluorophenyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidin-4-ol](/img/structure/B3806910.png)
4-(4-fluorophenyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidin-4-ol
Overview
Description
4-(4-fluorophenyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidin-4-ol, also known as FPTB, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The exact mechanism of action of 4-(4-fluorophenyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidin-4-ol is not fully understood. However, it is believed to exert its effects by interacting with specific enzymes and receptors in the body. For example, 4-(4-fluorophenyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidin-4-ol has been shown to bind to the active site of acetylcholinesterase and inhibit its activity, leading to increased levels of acetylcholine in the brain. This, in turn, can improve cognitive function and memory.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidin-4-ol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and receptors, which can lead to changes in neurotransmitter levels, gene expression, and cell signaling pathways. 4-(4-fluorophenyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidin-4-ol has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-fluorophenyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidin-4-ol in lab experiments is its potent inhibitory activity against various enzymes and receptors. This makes it an attractive candidate for drug discovery and development. However, one limitation of using 4-(4-fluorophenyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidin-4-ol is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for research on 4-(4-fluorophenyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidin-4-ol. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-(4-fluorophenyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidin-4-ol's ability to inhibit acetylcholinesterase and increase acetylcholine levels in the brain could make it a promising candidate for these conditions. Another area of interest is its potential applications in cancer treatment. Further studies are needed to elucidate the exact mechanism of action of 4-(4-fluorophenyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidin-4-ol and to evaluate its efficacy and safety in preclinical and clinical studies.
Scientific Research Applications
4-(4-fluorophenyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidin-4-ol has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and cannabinoid receptors. 4-(4-fluorophenyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidin-4-ol also displays promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c21-17-5-3-16(4-6-17)20(27)9-11-24(12-10-20)19(26)15-1-7-18(8-2-15)25-13-22-23-14-25/h1-8,13-14,27H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJPKHMFTTZGSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)F)O)C(=O)C3=CC=C(C=C3)N4C=NN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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